

# Early Clinical Trial Results for SAR97276 in Malaria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SAR 97276	
Cat. No.:	B1665694	Get Quote

#### For Immediate Release

This technical guide provides an in-depth analysis of the early clinical trial results for SAR97276 (also known as SAR97276A or albitiazolium bromide), a former antimalarial candidate. The development of SAR97276 for malaria has been discontinued due to insufficient efficacy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative data, experimental protocols, and the compound's mechanism of action.

## **Executive Summary**

SAR97276, a choline analogue, was investigated for the treatment of Plasmodium falciparum malaria.[3] The compound's mechanism of action involves the inhibition of phosphatidylcholine (PC) biosynthesis in the parasite.[1] Despite a generally acceptable safety profile, Phase 2 clinical trials revealed that SAR97276 monotherapy was not sufficiently effective in treating uncomplicated falciparum malaria in both adult and pediatric populations, leading to the cessation of its development for this indication.[1][2]

## **Quantitative Data Summary**

The efficacy of SAR97276A was evaluated in two separate Phase 2 clinical trials. The key quantitative outcomes are summarized in the tables below.



Table 1: Efficacy Results of SAR97276A in Study 1

(NCT00739206)[1][3]

Treatmen t Group	Administr ation	Dose	Patient Populatio n	Number of Patients	Cured	Cure Rate
1	Intramuscu lar (IM)	0.18 mg/kg (single dose)	Adults	34	20	59%
2	Intravenou s (IV)	0.14 mg/kg (single dose)	Adults	30	23	77%
3	Intramuscu lar (IM)	Not specified (3-day regimen)	Adults	30	27	90%
4	Intramuscu lar (IM)	Not specified (3-day regimen)	Children (7-17 years)	19	13	68%

Table 2: Efficacy Results of SAR97276A in Study 2 (NCT01445938)[1][3]



Treatmen t Group	Administr ation	Dose	Patient Populatio n	Number of Patients	Required Rescue Therapy	Failure Rate
1	Intramuscu lar (IM)	0.5 mg/kg (once daily for 3 days)	Teenagers	8	8	100%
2	Intramuscu lar (IM)	0.25 mg/kg (twice daily for 3 days)	Teenagers	8	5	62.5%
3 (Control)	Oral	Artemether - lumefantrin e	Teenagers	4	0	0%

# Experimental Protocols Study 1 (NCT00739206)

- Objective: To assess the efficacy and safety of SAR97276A in adults and children with uncomplicated and severe Plasmodium falciparum malaria.[4][5]
- Study Design: An open-label, multi-center, age de-escalating study conducted in Burkina Faso, Gabon, Benin, and Tanzania.[1][3]
- Inclusion Criteria:
  - Adults and children (6 months to 65 years old) with confirmed Plasmodium falciparum malaria.
  - Fever within the last 24 hours.[4][6]
- Exclusion Criteria:
  - Treatment with an antimalarial agent within 72 hours of screening.
  - Severe concomitant disease.



- Pregnancy or breastfeeding.[4][6]
- Treatment Arms:
  - Adults (uncomplicated malaria): Randomized to a single dose of either 0.18 mg/kg IM or
     0.14 mg/kg IV. A subsequent cohort of adults received a 3-day IM regimen.[1][3]
  - Children (uncomplicated malaria): A cohort of children aged 7-17 years received a 3-day
     IM regimen.[3]
- Follow-up: Patients were hospitalized for 3 days and followed up for 28 days.

## Study 2 (NCT01445938)

- Objective: To assess the safety and efficacy of a higher dose of SAR97276A compared to artemether-lumefantrine in children and teenagers with uncomplicated falciparum malaria.[1]
   [3]
- Study Design: A randomized, controlled, open-label, multi-center study conducted in Burkina Faso, Gabon, and Kenya.[1][3]
- Patient Population: Teenagers (initially, with plans for younger children that were not executed due to lack of efficacy).[1][3]
- Treatment Arms:
  - SAR97276A Once Daily: 0.5 mg/kg IM for 3 days.
  - SAR97276A Twice Daily: 0.25 mg/kg IM for 3 days.
  - Control: Standard oral artemether-lumefantrine regimen.[1][3]

# Mechanism of Action: Inhibition of Phosphatidylcholine Biosynthesis

SAR97276 (albitiazolium) is a choline analogue that targets the de novo biosynthesis of phosphatidylcholine (PC) in Plasmodium falciparum, a critical pathway for parasite membrane formation.[1]



The proposed mechanism involves several steps:

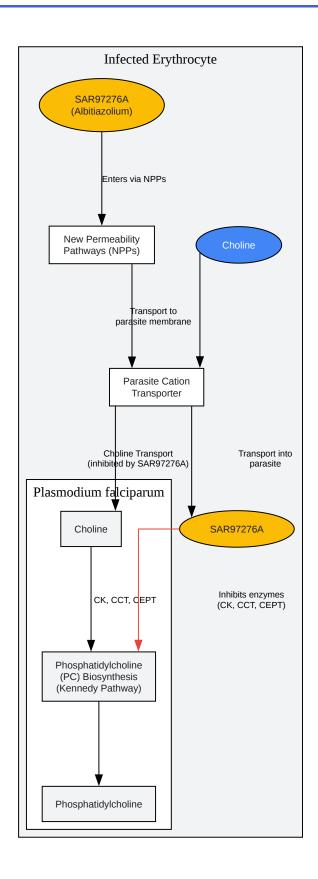
- Entry into Infected Erythrocyte: Albitiazolium primarily enters the infected red blood cell through furosemide-sensitive new permeability pathways (NPPs) induced by the parasite.
- Transport into the Parasite: Once inside the erythrocyte, it is transported into the parasite by a poly-specific cation carrier.
- Inhibition of Choline Transport: Albitiazolium competitively inhibits the transport of choline into the parasite via this cation transporter.[1]
- Inhibition of PC Biosynthesis Enzymes: At higher concentrations, albitiazolium also inhibits
  the three key enzymes of the Kennedy pathway for PC synthesis: Choline Kinase (CK),
  CTP:phosphocholine cytidylyltransferase (CCT), and
  choline/ethanolaminephosphotransferase (CEPT).[1]

The primary antimalarial effect is believed to be the inhibition of choline entry into the parasite. [1]

### **Visualizations**

Signaling Pathway: SAR97276A Mechanism of Action



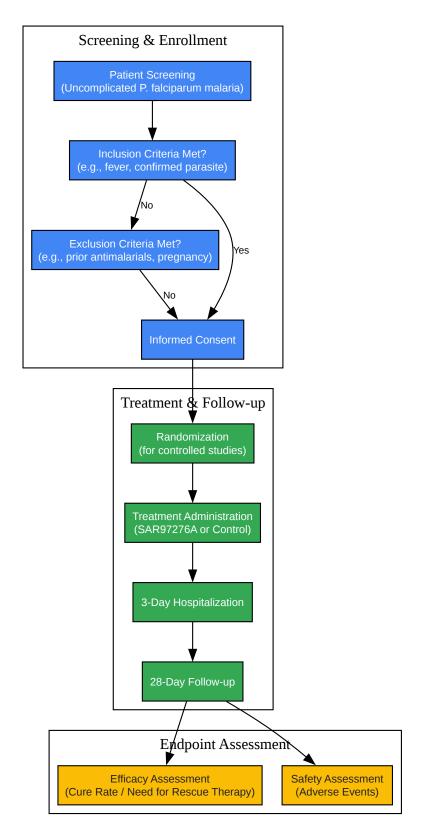


Click to download full resolution via product page

Caption: Mechanism of action of SAR97276A in a malaria-infected erythrocyte.



## **Experimental Workflow: Phase 2 Clinical Trials**



Click to download full resolution via product page



Caption: Generalized workflow of the Phase 2 clinical trials for SAR97276A.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Transport and pharmacodynamics of albitiazolium, an antimalarial drug candidate PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the choline analogue SAR97276 for malaria treatment: results of two phase 2, open-label, multicenter trials in African patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the choline analogue SAR97276 for malaria treatment: results of two phase 2, open-label, multicenter trials in African patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of SAR97276A in the Treatment of Uncomplicated and Severe Malaria in Adults and Children. [ctv.veeva.com]
- To cite this document: BenchChem. [Early Clinical Trial Results for SAR97276 in Malaria: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1665694#early-clinical-trial-results-for-sar-97276-in-malaria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com